1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-
Overview
Description
“1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is used as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of the base compound, 1H-Pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused with a pyridine ring . The addition of the 4-chloro-1-[tris(1-methylethyl)silyl]- group would modify this base structure.Scientific Research Applications
Synthesis and Molecular Structure
The compound has been synthesized from 1H-pyrrole-2-carboxaldehyde under acidic conditions. X-ray structure determination confirmed its expected pyrrolo[2,3-c]pyridine derivative structure, providing valuable information about the molecular architecture of such compounds (Chiaroni, Dekhane, Dodd, & Riche, 1994).Novel Synthesis Methods
Novel methods have been developed for synthesizing related compounds such as hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines, showcasing the versatility of the pyrrolo[2,3-b]pyridine framework in organic synthesis (Katritzky, Qiu, He, & Yang, 2000).Antibacterial Activity
Some derivatives of 1H-pyrrolo[2,3-b]pyridine, like 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, have shown antibacterial activity in vitro, indicating potential applications in the development of new antibiotics (Toja, Kettenring, Goldstein, & Tarzia, 1986).Electrophilic Reactions and Chemical Properties
Research has shown that 1H-pyrrolo[2,3-b]pyridines undergo various electrophilic reactions, such as nitration, nitrosation, and bromination. This provides insight into the chemical properties and reactivity of this compound, which is crucial for its application in synthetic chemistry (Herbert & Wibberley, 1969).Synthetic Route Development
New synthetic routes have been established for creating 1H-pyrrolo[2,3-b]pyridines from 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles. This research advances the methods available for synthesizing such compounds, potentially leading to more efficient production processes (Brodrick & Wibberley, 1975).Formation of Heterocyclic Compounds
The compound has been used in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, illustrating its utility in forming complex heterocyclic compounds which are valuable in various chemical and pharmaceutical applications (El-Nabi, 2004).Applications in Organic Electronics
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored for their electrochemical properties, self-assembly behavior, and carrier transport properties, suggesting potential applications in the field of organic electronics and materials science (Zhou et al., 2019).Versatile Building Blocks in Synthesis
The compound has been utilized in various synthetic pathways, acting as a building block for constructing a wide range of nitrogen-embedded small molecules, demonstrating its versatility in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
properties
IUPAC Name |
4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2OSi/c1-11(2)22(12(3)4,13(5)6)20-8-7-15-16(18)14(10-21)9-19-17(15)20/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODIUYZQLDRJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677998 | |
Record name | 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]- | |
CAS RN |
924655-39-0 | |
Record name | 4-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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